molecular formula C16H20N2O3S B275649 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE

1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE

Cat. No.: B275649
M. Wt: 320.4 g/mol
InChI Key: AWNUQFSUQMLYIE-UHFFFAOYSA-N
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Description

1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE is a synthetic organic compound characterized by its unique structural features, which include a naphthalene ring substituted with a methoxy group and a sulfonyl group, as well as a piperazine ring substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, is first functionalized by introducing a methoxy group at the 4-position. This can be achieved through electrophilic aromatic substitution using methanol and a suitable catalyst.

    Sulfonylation: The methoxy-naphthalene derivative is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine to form the sulfonyl chloride intermediate.

    Piperazine Coupling: The sulfonyl chloride intermediate is reacted with 4-methyl-piperazine under basic conditions to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonyl group can be reduced to a sulfide or thiol under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Products include 4-methoxy-naphthalene-1-carboxylic acid.

    Reduction: Products include 4-methoxy-naphthalene-1-thiol.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s binding affinity through hydrophobic interactions, while the piperazine ring can provide structural rigidity and additional binding sites.

Comparison with Similar Compounds

    1-(4-Methoxy-naphthalene-1-sulfonyl)-piperazine: Lacks the methyl group on the piperazine ring.

    1-(4-Methoxy-naphthalene-1-sulfonyl)-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.

    1-(4-Methoxy-naphthalene-1-sulfonyl)-4-phenyl-piperazine: Contains a phenyl group on the piperazine ring.

Uniqueness: 1-[(4-METHOXYNAPHTHALEN-1-YL)SULFONYL]-4-METHYLPIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group on the piperazine ring can affect the compound’s steric and electronic properties, potentially leading to different interaction profiles compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H20N2O3S

Molecular Weight

320.4 g/mol

IUPAC Name

1-(4-methoxynaphthalen-1-yl)sulfonyl-4-methylpiperazine

InChI

InChI=1S/C16H20N2O3S/c1-17-9-11-18(12-10-17)22(19,20)16-8-7-15(21-2)13-5-3-4-6-14(13)16/h3-8H,9-12H2,1-2H3

InChI Key

AWNUQFSUQMLYIE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC

Origin of Product

United States

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